molecular formula C17H17FN2O3S B2662905 {4-[(2-Fluorophenyl)sulfonyl]piperazino}(phenyl)methanone CAS No. 478045-50-0

{4-[(2-Fluorophenyl)sulfonyl]piperazino}(phenyl)methanone

Cat. No.: B2662905
CAS No.: 478045-50-0
M. Wt: 348.39
InChI Key: QPYZPHVAYNSNPT-UHFFFAOYSA-N
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Description

{4-[(2-Fluorophenyl)sulfonyl]piperazino}(phenyl)methanone is a chemical compound with the molecular formula C17H17FN2O3S. It is known for its unique structure, which includes a piperazine ring substituted with a fluorophenylsulfonyl group and a phenylmethanone moiety.

Scientific Research Applications

{4-[(2-Fluorophenyl)sulfonyl]piperazino}(phenyl)methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties

Safety and Hazards

The safety data sheet for {4-[(2-Fluorophenyl)sulfonyl]piperazino}(phenyl)methanone suggests that any clothing contaminated by the product should be immediately removed and that individuals should move out of the dangerous area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2-Fluorophenyl)sulfonyl]piperazino}(phenyl)methanone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to protected piperazines. Deprotection of these piperazines with PhSH (thiophenol) followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

{4-[(2-Fluorophenyl)sulfonyl]piperazino}(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the sulfonyl group, leading to different reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of {4-[(2-Fluorophenyl)sulfonyl]piperazino}(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • {4-[(2-Chlorophenyl)sulfonyl]piperazino}(phenyl)methanone
  • {4-[(2-Bromophenyl)sulfonyl]piperazino}(phenyl)methanone
  • {4-[(2-Methylphenyl)sulfonyl]piperazino}(phenyl)methanone

Uniqueness

{4-[(2-Fluorophenyl)sulfonyl]piperazino}(phenyl)methanone is unique due to the presence of the fluorine atom in the phenylsulfonyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents .

Properties

IUPAC Name

[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c18-15-8-4-5-9-16(15)24(22,23)20-12-10-19(11-13-20)17(21)14-6-2-1-3-7-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYZPHVAYNSNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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